molecular formula C19H30N2O4S B6092562 N-isopropyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

N-isopropyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B6092562
M. Wt: 382.5 g/mol
InChI Key: OBAPCTJPHBGLDE-UHFFFAOYSA-N
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Description

“N-isopropyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also has a sulfonyl group attached to a methoxyphenyl group, which could potentially contribute to its reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a sulfonyl group, and several isopropyl and methoxy groups . These groups could influence the compound’s physical and chemical properties, as well as its potential biological activity.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The piperidine ring and the sulfonyl group are both reactive and could participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar isopropyl groups could affect its solubility, reactivity, and other properties .

Future Directions

Future research on this compound could involve studying its synthesis, its chemical reactivity, its physical and chemical properties, and its potential biological activity. Such research could provide valuable information for the development of new pharmaceuticals or other applications .

Properties

IUPAC Name

1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-13(2)16-6-7-17(25-5)18(12-16)26(23,24)21-10-8-15(9-11-21)19(22)20-14(3)4/h6-7,12-15H,8-11H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAPCTJPHBGLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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